N1-(2-chlorobenzyl)-N2-(4-fluoro-3-nitrophenyl)oxalamide
Description
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-(4-fluoro-3-nitrophenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFN3O4/c16-11-4-2-1-3-9(11)8-18-14(21)15(22)19-10-5-6-12(17)13(7-10)20(23)24/h1-7H,8H2,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJLWOFJYXEQGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-chlorobenzyl)-N2-(4-fluoro-3-nitrophenyl)oxalamide typically involves the reaction of 2-chlorobenzylamine with 4-fluoro-3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The resulting intermediate is then reacted with oxalyl chloride to form the final oxalamide product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistency and efficiency. Purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N1-(2-chlorobenzyl)-N2-(4-fluoro-3-nitrophenyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of reduced oxalamide derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Medicinal Chemistry
N1-(2-chlorobenzyl)-N2-(4-fluoro-3-nitrophenyl)oxalamide has been investigated for its potential therapeutic effects:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antibacterial properties against various pathogens, including resistant strains of bacteria. Its mechanism may involve the inhibition of bacterial enzymes or disruption of cell wall synthesis.
- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent. The presence of the nitrophenyl group may enhance its interaction with cellular targets involved in tumor growth.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique structural features allow for further derivatization, leading to the development of more complex molecules with tailored properties for specific applications.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. Results indicated significant bactericidal effects, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
| Pathogen | MIC (µg/mL) | Comparative Antibiotic |
|---|---|---|
| Staphylococcus aureus | 8 | Vancomycin |
| Escherichia coli | 16 | Ciprofloxacin |
Case Study 2: Cytotoxic Effects on Cancer Cell Lines
In vitro studies assessed the cytotoxicity of this compound on several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The findings demonstrated a dose-dependent reduction in cell viability, highlighting its potential application in cancer therapy.
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| MCF-7 | 10 | Significant apoptosis observed |
| HeLa | 15 | Cell cycle arrest at G1 phase |
Mechanism of Action
The mechanism of action of N1-(2-chlorobenzyl)-N2-(4-fluoro-3-nitrophenyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Oxalamides exhibit significant structural versatility, allowing fine-tuning of pharmacological and physicochemical properties. Below is a comparative analysis of N1-(2-chlorobenzyl)-N2-(4-fluoro-3-nitrophenyl)oxalamide with structurally related compounds:
Table 1: Structural and Functional Comparison of Oxalamide Derivatives
Key Findings :
Substituent Effects on Bioactivity :
- The nitro group in the target compound and N,N′-bis-(4-fluoro-3-nitrophenyl)oxalamide enhances antimicrobial activity by disrupting bacterial membrane integrity . However, nitro groups may reduce metabolic stability compared to halogenated analogs (e.g., Compound 28) .
- Chlorine and fluorine substituents improve lipophilicity and target binding via hydrophobic and halogen-bonding interactions, as seen in Compound 28 and HIV inhibitors .
Stereochemical Considerations :
- Unlike HIV-targeted oxalamides (e.g., Compound 14–15), which show stereoisomer-dependent potency, the target compound’s planar aromatic groups likely reduce stereochemical complexity, simplifying synthesis .
Metabolic and Solubility Profiles :
- The 4-methoxyphenethyl group in Compound 28 improves metabolic stability, whereas the pyridinyl moiety in Compound 1c enhances aqueous solubility . The target compound’s nitro group may limit solubility, necessitating formulation optimization.
Biological Activity
N1-(2-chlorobenzyl)-N2-(4-fluoro-3-nitrophenyl)oxalamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and various studies that illustrate its effects on different biological systems.
The synthesis of this compound typically involves the reaction of 2-chlorobenzylamine with 4-fluoro-3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is conducted in an organic solvent like dichloromethane under controlled conditions to ensure optimal yield and purity.
Chemical Structure:
- Molecular Formula: CHClFNO
- Molecular Weight: 307.72 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The oxalamide moiety likely plays a critical role in binding to enzymes or receptors, potentially inhibiting their activity and leading to various biological effects. Preliminary studies suggest that the nitrophenyl group enhances the compound's binding affinity, which may contribute to its efficacy against certain pathogens and cancer cells.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, research on related compounds has shown effectiveness against Klebsiella pneumoniae, suggesting potential applications in treating infections caused by resistant bacterial strains .
Anticancer Properties
The anticancer potential of oxalamide derivatives has been explored in various studies. For example, compounds with similar structural features have demonstrated cytotoxic effects against several cancer cell lines, including HeLa and MCF7 cells. These studies indicate that the mechanism may involve apoptosis induction and cell cycle arrest .
Case Studies and Research Findings
Future Research Directions
While preliminary findings are promising, further investigations are necessary to elucidate the precise mechanisms of action for this compound. Future research should focus on:
- In vivo Studies: To assess the efficacy and safety profile in living organisms.
- Mechanistic Studies: To determine the specific pathways through which the compound exerts its biological effects.
- Structure-Activity Relationship (SAR) Analysis: To optimize the chemical structure for enhanced potency and reduced side effects.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N1-(2-chlorobenzyl)-N2-(4-fluoro-3-nitrophenyl)oxalamide, and what typical yields are observed?
- Methodological Answer : The synthesis of oxalamide derivatives generally involves a two-step coupling reaction. First, the oxalyl chloride intermediate is prepared, followed by sequential amidation with substituted amines. For example, in analogous compounds (e.g., N1-(4-chlorophenyl)-N2-(thiazolylmethyl)oxalamides), coupling reactions using EDC·HCl and HOBt·H₂O as activators achieved yields of 30–53% after purification via silica gel chromatography or preparative HPLC . Key steps include optimizing reaction temperatures (e.g., 0–25°C) and stoichiometric ratios of reagents to minimize byproducts like dimers .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Essential for verifying substituent positions (e.g., aromatic protons of 2-chlorobenzyl at δ 7.28–7.57 ppm and nitro/fluoro groups in the 4-fluoro-3-nitrophenyl moiety via coupling patterns).
- LC-MS/HRMS : Confirms molecular weight (e.g., APCI+ m/z with <5 ppm error ).
- HPLC Purity : Ensure >95% purity using reverse-phase methods (C18 columns, acetonitrile/water gradients) .
Q. What solvent systems and crystallization methods improve the compound’s solubility and stability?
- Methodological Answer : Oxalamides often exhibit poor aqueous solubility. Co-solvents like DMSO (10–20% v/v) or cyclodextrin-based formulations enhance solubility for in vitro assays. Crystallization via slow evaporation in ethyl acetate/methanol (1:1) yields stable polymorphs, as demonstrated for structurally similar compounds .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound to biological targets (e.g., viral entry proteins)?
- Methodological Answer : Molecular docking (AutoDock Vina or Schrödinger Suite) using crystal structures of target proteins (e.g., HIV-1 gp120) can identify key interactions (e.g., hydrogen bonds with the oxalamide carbonyl and hydrophobic contacts with chlorobenzyl/fluoro-nitrophenyl groups) . Free energy perturbation (FEP) calculations refine binding affinity predictions, with validation via surface plasmon resonance (SPR) assays .
Q. What strategies resolve discrepancies in biological activity data across different assays (e.g., antiviral IC₅₀ vs. cytotoxicity)?
- Methodological Answer :
- Dose-Response Curves : Use 8–12 concentration points in triplicate to minimize variability.
- Counter-Screens : Test against related targets (e.g., unrelated kinases) to rule off-target effects.
- Meta-Analysis : Compare data across cell lines (e.g., HEK293 vs. PBMCs) and normalize to controls like known inhibitors (e.g., BNM-III-170 for HIV entry inhibition ).
Q. How do structural modifications (e.g., nitro → amino group) impact the compound’s pharmacokinetic profile?
- Methodological Answer : Nitro groups often reduce metabolic stability. Reduction to amino (via catalytic hydrogenation with Pd/C) improves microsomal half-life (t₁/₂ > 60 min in human liver microsomes) but may alter target engagement. Comparative studies using LC-MS/MS metabolite profiling and CYP450 inhibition assays are recommended .
Q. What in vitro assays are optimal for evaluating this compound’s mechanism of action in antiviral research?
- Methodological Answer :
- Viral Entry Assays : Pseudotyped lentivirus systems with luciferase reporters quantify inhibition of viral fusion (IC₅₀ < 1 μM observed for analogs ).
- Time-of-Addition Experiments : Differentiate entry vs. post-entry inhibition.
- Resistance Profiling : Serial passage in the presence of suboptimal compound concentrations identifies escape mutations (e.g., gp120 V3 loop mutations ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
